

Kinase Selectivity Profile of Akt-IN-8: A Comparative Guide

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Compound of Interest		
Compound Name:	Akt-IN-8	
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This guide provides a detailed comparison of the kinase selectivity profile of **Akt-IN-8**, also known as AKT inhibitor VIII or Akti-1/2, with other notable Akt inhibitors. The information is presented to facilitate objective evaluation and is supported by experimental data from published studies.

Executive Summary

Akt-IN-8 is a potent, allosteric inhibitor of Akt kinases. It demonstrates selectivity for Akt1 and Akt2 over Akt3 and has been shown to have good selectivity against broader kinase panels. This guide will delve into the specifics of its isoform selectivity and off-target profile in comparison to other ATP-competitive and allosteric Akt inhibitors.

Kinase Selectivity Comparison

The following table summarizes the inhibitory activity of **Akt-IN-8** and other well-characterized Akt inhibitors against the three Akt isoforms. The data is presented as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%), with lower values indicating higher potency.



Inhibitor	Туре	Akt1 (IC50, nM)	Akt2 (IC50, nM)	Akt3 (IC50, nM)	Reference
Akt-IN-8 (AKT inhibitor VIII)	Allosteric	58	210	2119	[1][2]
Ipatasertib (GDC-0068)	ATP- Competitive	5	18	8	[3]
Capivasertib (AZD5363)	ATP- Competitive	3	8	8	[4]
MK-2206	Allosteric	5	12	-	[5]
Miransertib (ARQ-092)	Allosteric	2.7	14	8.1	[3]

Note: A "-" indicates that data was not readily available in the cited sources.

Off-Target Selectivity Profile

Akt-IN-8 has been profiled against panels of other kinases, demonstrating good overall selectivity.

Akt-IN-8 (AKT inhibitor VIII): In a screen against a panel of 70 kinases, Akt-IN-8 showed good selectivity, with only micromolar inhibition against a few kinases, including calcium/calmodulin-dependent protein kinase 1 (CAMK1) and smooth muscle myosin light-chain kinase (MYLK).[1][4][6][7] Another screen against 85 kinases identified it as a potent Akt inhibitor with significantly reduced activity against the other kinases.[8][9]

For comparison, the selectivity of other inhibitors varies:

- ATP-competitive inhibitors: Due to the highly conserved nature of the ATP-binding pocket among kinases, ATP-competitive inhibitors can have a broader range of off-targets.
- Allosteric inhibitors: These inhibitors, like Akt-IN-8 and MK-2206, bind to less conserved sites and often exhibit higher selectivity.[5]



Experimental Protocols

The determination of kinase selectivity profiles typically involves high-throughput screening assays. Below are detailed methodologies for commonly employed experiments.

KINOMEscan™ Assay (Competition Binding Assay)

The KINOMEscan[™] assay is a widely used method to quantify the interaction between a test compound and a large panel of kinases.

Principle: This assay is based on a competitive binding format. An immobilized active-site directed ligand is used to bind to the kinase. The test compound is then added in solution. The amount of kinase that binds to the immobilized ligand is quantified, typically using quantitative PCR (qPCR) of a DNA tag conjugated to the kinase. If the test compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand, resulting in a lower signal.

Methodology:

- Kinase Panel: A large panel of human kinases (often over 400) is expressed as fusions with a DNA tag.
- Immobilization: An active-site directed ligand is immobilized on a solid support (e.g., beads).
- Competition: The tagged kinases are incubated with the immobilized ligand and the test compound at a single concentration (for initial screening) or at various concentrations (for determining dissociation constants, Kd).
- Washing: Unbound components are washed away.
- Quantification: The amount of kinase bound to the solid support is quantified by qPCR of the DNA tag.
- Data Analysis: The results are typically expressed as a percentage of the control (vehicle-treated) signal. A lower percentage indicates stronger binding of the test compound to the kinase. For dose-response curves, Kd values are calculated.

In Vitro Kinase Activity Assay (e.g., Z'-LYTE™)



These assays measure the direct inhibitory effect of a compound on the enzymatic activity of a kinase.

Principle: This assay measures the phosphorylation of a specific peptide substrate by the kinase. The phosphorylation event is detected, often using fluorescence resonance energy transfer (FRET).

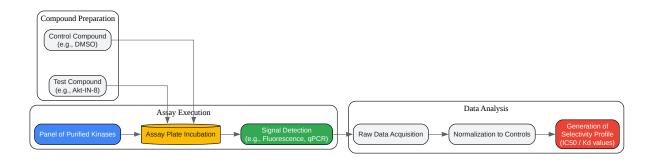
Methodology:

- Reaction Mixture: The kinase, a specific fluorescently labeled peptide substrate, and ATP are combined in a reaction buffer.
- Inhibitor Addition: The test compound is added at various concentrations.
- Incubation: The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 37°C).
- Detection: A development reagent is added that specifically recognizes the phosphorylated substrate. This leads to a change in the FRET signal, which is measured using a fluorescence plate reader.
- Data Analysis: The extent of inhibition is calculated based on the change in the fluorescence signal. IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Experimental Workflow for Kinase Selectivity Profiling



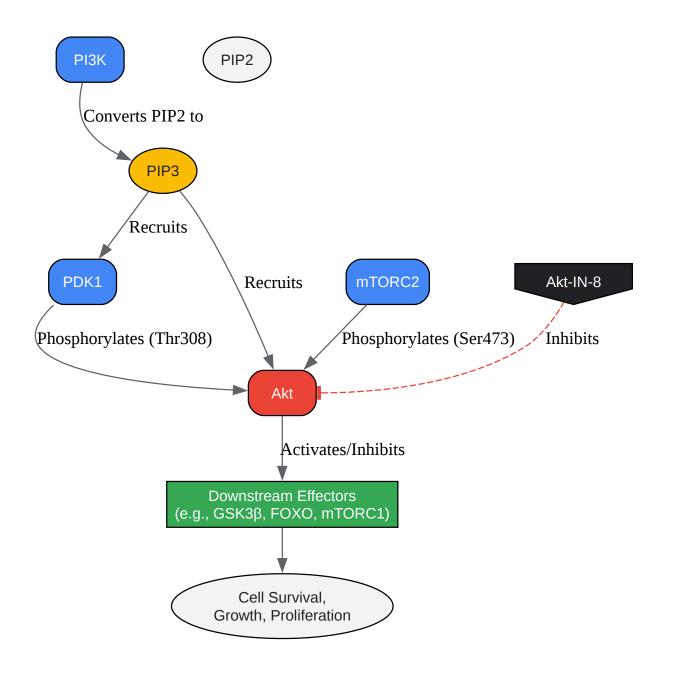


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Caption: Workflow for determining the kinase selectivity profile of a test compound.

Akt Signaling Pathway





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Caption: Simplified representation of the PI3K/Akt signaling pathway and the point of inhibition by **Akt-IN-8**.

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